![molecular formula C20H20ClN5O3S2 B2451040 3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1351643-02-1](/img/structure/B2451040.png)
3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
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Overview
Description
The compound appears to contain several functional groups, including a thiophen-2-yl group, a 1,3,4-thiadiazin-2-yl group, a piperazin-1-yl group, and a benzo[d]oxazol-2(3H)-one group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in pi stacking interactions, hydrogen bonding, and other intermolecular forces .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could impact its solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound is synthesized through nucleophilic substitution reactions and has demonstrated potent activity against gram-negative bacteria and fungal strains. For example, a related compound showed better inhibitory activity against P. aeruginosa compared to the standard drug chloramphenicol (Mishra & Chundawat, 2019).
COX-2 Inhibitor Activity
- Derivatives of the compound have been synthesized and tested for their COX-2 inhibitor activity, indicating potential application in inflammation and pain management (Reddy et al., 2006).
Pharmacological Evaluation
- Novel derivatives of the compound have been created and evaluated for antidepressant and antianxiety activities, with some showing significant effects in behavioral despair tests on mice (Kumar et al., 2017).
Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1
- The compound has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Dual Action Antidepressants
- Derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter have been synthesized, indicating potential as a new class of antidepressants (Martínez et al., 2001).
Toxicological Evaluation
- Structurally related flavors with modifying properties, including derivatives of the compound, have been evaluated for safety in food and beverage applications, showing minimal oxidative metabolism and no genotoxic concerns (Arthur et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-oxo-2-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2.ClH/c26-18(12-25-15-4-1-2-5-16(15)28-20(25)27)23-7-9-24(10-8-23)19-22-21-14(13-30-19)17-6-3-11-29-17;/h1-6,11H,7-10,12-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMTNCALZAWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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